5-氨基-1H-吲唑-3-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

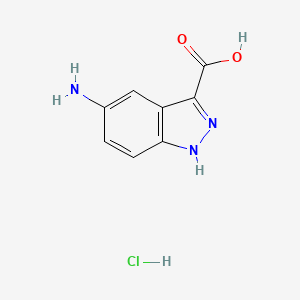

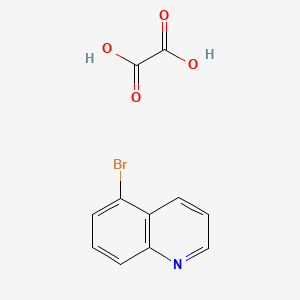

5-Amino-1H-indazole-3-carboxylic acid is a chemical compound with the empirical formula C8H7N3O2 and a molecular weight of 177.16 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for 5-Amino-1H-indazole-3-carboxylic acid is1S/C8H7N3O2/c9-4-1-2-6-5 (3-4)7 (8 (12)13)11-10-6/h1-3H,9H2, (H,10,11) (H,12,13) . This indicates the presence of a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

科学研究应用

Synthesis of Indole Derivatives

Indazole derivatives, including “5-Amino-1H-indazole-3-carboxylic acid hydrochloride”, are used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .

Kinase Inhibitors

Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . “5-Amino-1H-indazole-3-carboxylic acid hydrochloride” can be used to synthesize 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are used in the design of tyrosine kinase and threonine kinase inhibitors .

Synthesis of Bioactive Compounds

Indazole derivatives are used in the synthesis of bioactive compounds . The aldehyde function of 1H-indazole-3-carboxaldehydes can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .

Drug Development

Indazole derivatives are used in the development of drugs . For instance, they are used in the synthesis of drugs like axitinib (Inlyta®), pazopanib (Votrient®), and lificiguat .

Synthesis of Polyfunctionalized 3-Substituted Indazoles

“5-Amino-1H-indazole-3-carboxylic acid hydrochloride” can be used in the synthesis of polyfunctionalized 3-substituted indazoles . These compounds have various applications in medicinal chemistry .

Synthesis of Indazole-3-Carboxamide Derivatives

“5-Amino-1H-indazole-3-carboxylic acid hydrochloride” may be used in the synthesis of indazole-3-carboxamide derivatives . These derivatives have various applications in medicinal chemistry .

未来方向

作用机制

Target of Action

5-Amino-1H-indazole-3-carboxylic acid hydrochloride is a type of indazole derivative . Indazole derivatives have been found to interact with various targets, including CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress responses . Another potential target is the Sphingosine-1 phosphate receptor-1 (S1P1) , which is involved in maintaining endothelial barrier integrity .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets . For instance, they can inhibit CHK1 and CHK2 kinases, potentially leading to cell cycle arrest and apoptosis . They can also activate or desensitize S1P1, influencing endothelial barrier integrity and lymphocyte circulation .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-1H-indazole-3-carboxylic acid hydrochloride are likely to be those involving its targets. For example, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle and trigger apoptosis . The modulation of S1P1 can affect the sphingosine-1-phosphate signaling pathway, influencing endothelial barrier integrity and lymphocyte circulation .

Result of Action

The molecular and cellular effects of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride are likely to be related to its mode of action. For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest and apoptosis . The modulation of S1P1 can influence endothelial barrier integrity and lymphocyte circulation . Some indazole derivatives have shown antitumor activity , suggesting potential therapeutic applications for 5-Amino-1H-indazole-3-carboxylic acid hydrochloride.

属性

IUPAC Name |

5-amino-1H-indazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUSLAIRVAUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indazole-3-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)